

electrophilic substitution reactions of 2-Bromophenetole

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Compound of Interest

Compound Name: 2-Bromophenetole

Cat. No.: B1664056

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An In-Depth Technical Guide to the Electrophilic Substitution Reactions of **2-Bromophenetole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

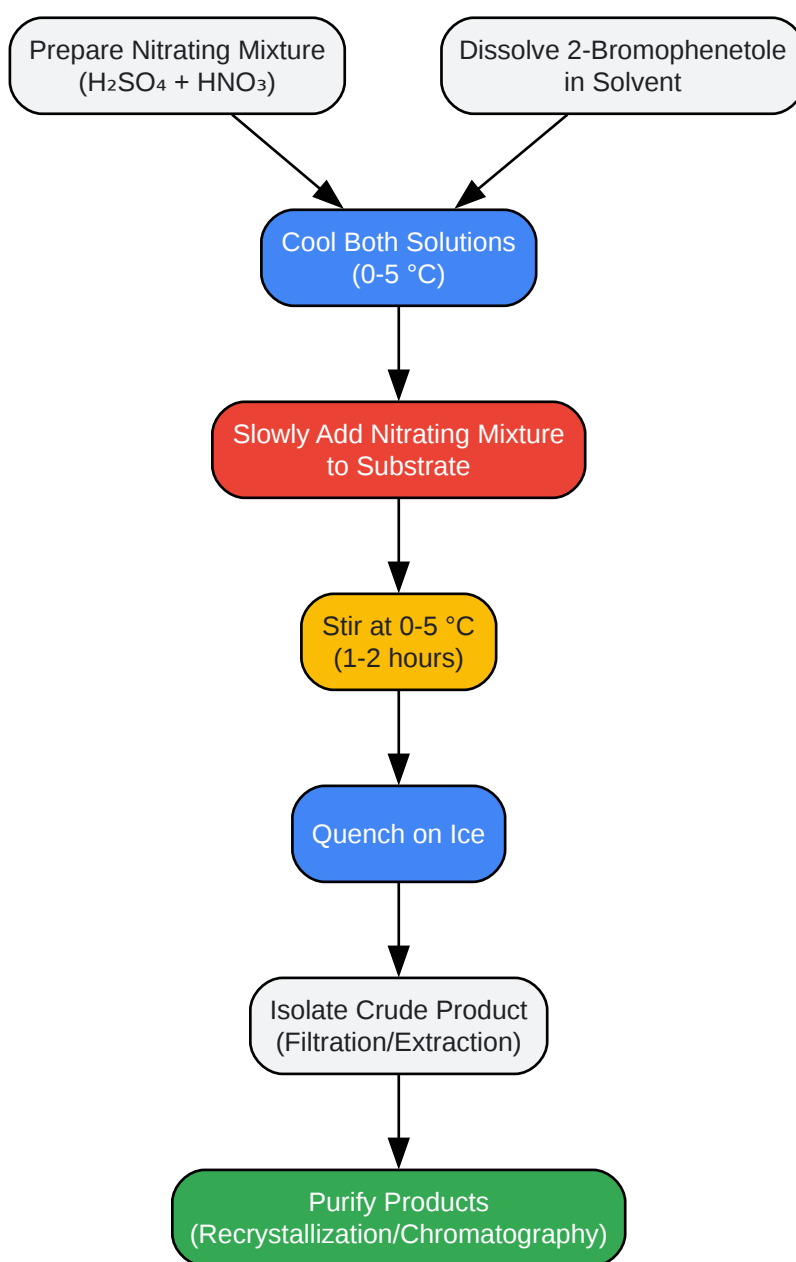
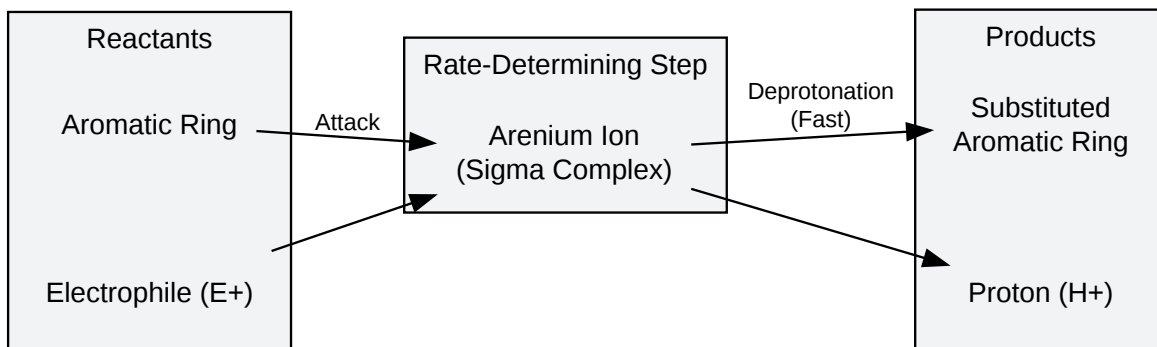
2-Bromophenetole is a key aromatic intermediate whose reactivity is governed by the nuanced interplay of its bromo and ethoxy substituents. This technical guide provides a comprehensive exploration of the electrophilic aromatic substitution (EAS) reactions of **2-bromophenetole**. We delve into the electronic and steric factors that dictate regioselectivity, offering a predictive framework for its behavior in nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This document serves as a vital resource for professionals in organic synthesis and drug development, providing not only theoretical underpinnings but also actionable, field-proven experimental protocols.

Introduction: The Chemical Persona of 2-Bromophenetole

2-Bromophenetole (CAS 583-19-7) is a disubstituted benzene derivative featuring an ethoxy group (-OCH₂CH₃) and a bromine atom (-Br) in an ortho relationship. This arrangement creates a unique electronic environment within the aromatic ring, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Understanding its behavior in electrophilic aromatic substitution (EAS) is paramount for leveraging its synthetic potential.

The core of EAS involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring.^[1] The reaction proceeds through a two-step mechanism: the initial attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the rapid deprotonation to restore aromaticity.^{[2][3][4]} The rate-determining step is the formation of this high-energy arenium ion, as it temporarily disrupts the stable aromatic system.^{[2][4]}



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